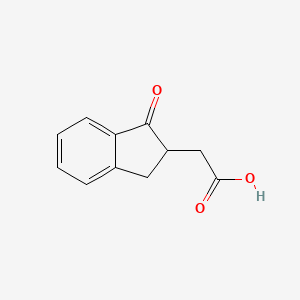
4-bromo-3-phenyl-1,2-thiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-phenyl-1,2-thiazol-5-amine is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the fourth position, a phenyl group at the third position, and an amine group at the fifth position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-phenyl-1,2-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoacetophenone with thiourea in the presence of a base, followed by oxidation to form the thiazole ring .
Industrial Production Methods: Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-phenyl-1,2-thiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The phenyl group can undergo coupling reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can modify the thiazole ring .
Applications De Recherche Scientifique
4-Bromo-3-phenyl-1,2-thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biochemical pathways and molecular targets involved in its biological activities.
Industrial Applications: It is used in the development of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-3-phenyl-1,2-thiazol-5-amine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The thiazole ring’s aromaticity and the presence of the bromine and phenyl groups contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-Phenyl-1,2-thiazol-5-amine: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Bromo-1,2-thiazol-5-amine: Lacks the phenyl group, which can influence its binding properties and applications.
Uniqueness: 4-Bromo-3-phenyl-1,2-thiazol-5-amine is unique due to the combined presence of the bromine atom and the phenyl group, which enhances its reactivity and biological activity compared to similar compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-3-phenyl-1,2-thiazol-5-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Bromobenzene", "Thiourea", "Bromine", "Sodium hydroxide", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Aniline" ], "Reaction": [ "Step 1: Bromination of benzene to obtain bromobenzene", "Step 2: Reaction of bromobenzene with thiourea in the presence of sodium hydroxide to obtain 4-bromo-1,2-thiazole", "Step 3: Nitration of 4-bromo-1,2-thiazole with nitric acid to obtain 4-bromo-3-nitro-1,2-thiazole", "Step 4: Reduction of 4-bromo-3-nitro-1,2-thiazole with iron and hydrochloric acid to obtain 4-bromo-3-amino-1,2-thiazole", "Step 5: Diazotization of aniline with sodium nitrite and hydrochloric acid to obtain diazonium salt", "Step 6: Coupling of the diazonium salt with 4-bromo-3-amino-1,2-thiazole in the presence of sulfuric acid to obtain 4-bromo-3-phenyl-1,2-thiazol-5-amine", "Step 7: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product by filtration and washing with water" ] } | |
Numéro CAS |
16187-93-2 |
Formule moléculaire |
C9H7BrN2S |
Poids moléculaire |
255.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



